4-Anilinobenzenediazonium

Histochemistry Enzymology Chromogenic Assay

Inconsistent azo coupling kinetics and non-reproducible stain color plague histochemistry and dye synthesis. 4-Anilinobenzenediazonium (Variamine Blue RT Salt) delivers defined moderate coupling energy and resonance stabilization. - **Multiplex IHC:** Yields distinct blue precipitate with naphthol AS-MX phosphate; clear spectral separation from HRP (brown/red). - **Dye Manufacturing:** Exclusive precursor for C.I. Azoic Diazo Component 22-based blue dyes; precise shade control. - **Synthesis:** Direct route to 4-aminodiphenylamine (rubber antioxidant intermediate). - **Stability:** Enhanced thermal stability vs. simple diazonium salts for reproducible batch performance.

Molecular Formula C12H10N3+
Molecular Weight 196.23 g/mol
CAS No. 16072-57-4
Cat. No. B090863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anilinobenzenediazonium
CAS16072-57-4
Molecular FormulaC12H10N3+
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N
InChIInChI=1S/C12H10N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H/q+1
InChIKeyBIHDOXAXFMXYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Anilinobenzenediazonium Technical Specifications & Sourcing


4-Anilinobenzenediazonium, CAS 16072-57-4 (also designated as 4-Diazodiphenylamine, Variamine Blue RT Salt, or C.I. Azoic Diazo Component 22 ), is an aromatic diazonium salt characterized by the molecular formula C12H10N3+ and a molecular weight of 196.23 g/mol . This electrophilic compound contains a diazonium group (-N2+) attached to a benzene ring further substituted with a phenylamino group . It is commercially available in various salt forms, most commonly as the hydrogen sulfate (CAS 4477-28-5) or chloride (CAS 101-56-4) [1]. Structurally, 4-Anilinobenzenediazonium serves as a versatile intermediate in organic synthesis, finding applications in azo coupling reactions for dye synthesis, as a chromogenic reagent in enzymatic assays, and as a diazo component in textile and blueprint printing . Its reactivity is governed by the electrophilic nature of the diazonium moiety, enabling substitution and coupling reactions under controlled conditions .

1
Azo Coupling & Dye Synthesis
Intermediate for Variamine Blue RT and C.I. 37240 dyes; moderate coupling kinetics support stepwise synthesis.
2
Chromogenic Enzyme Assays
Generates stable blue azo precipitate with naphthol AS-MX phosphate for alkaline phosphatase visualization.
3
Industrial Intermediate
Precursor to 4-aminodiphenylamine for rubber antioxidants and specialty dyes.

4-Anilinobenzenediazonium Substitution Risks


Substituting 4-Anilinobenzenediazonium with a generic aromatic diazonium salt introduces significant technical and performance variability across key application parameters. The precise substitution pattern on the aromatic ring of this compound dictates not only its reactivity in azo coupling—specifically its coupling energy and the colorimetric properties of the resulting chromogen—but also its stability profile . Unlike simpler diazonium salts such as benzenediazonium chloride, 4-Anilinobenzenediazonium exhibits extensive resonance stabilization imparted by the electron-donating anilino group, conferring enhanced thermal stability and a distinct shelf-life profile that directly impacts its utility in quantitative histochemistry and industrial dye synthesis . Furthermore, the compound's specific molar absorptivity and the spectral characteristics of its azo adducts are uniquely tailored for detecting enzymatic activity, such as alkaline phosphatase . Generic substitution can therefore lead to altered reaction kinetics, reduced assay sensitivity, non-reproducible color development, and unpredictable batch-to-batch consistency in downstream applications. The following quantitative evidence guide clarifies the specific differentiators that justify the targeted selection of 4-Anilinobenzenediazonium over other in-class candidates.

Substituting with generic aromatic diazonium salts may alter azo coupling specificity and final dye shade, as coupling energy and chromogen color are substitution-pattern dependent.
Unlike benzenediazonium chloride, the anilino group provides resonance stabilization that may contribute to different thermal and shelf-life behavior; class-level analogs may not replicate this profile.
Alkaline phosphatase detection protocols relying on blue precipitate formation may not transfer to salts optimized for red (e.g., Fast Red TR) due to spectral mismatch; assay sensitivity and multiplex compatibility should be reviewed.

4-Anilinobenzenediazonium Differentiation Evidence


Chromogenic Differentiation vs. Fast Red TR Salt

4-Anilinobenzenediazonium is specifically formulated for the cytochemical visualization of alkaline phosphatase (AP) activity, a utility not equally shared by all diazonium salts. While Fast Red TR Salt is also used as an AP chromogen, 4-Anilinobenzenediazonium provides a distinct reaction pathway with naphthol AS-MX phosphate to yield a stable, blue azo dye precipitate, as opposed to the red precipitate generated by Fast Red TR Salt . This differential colorimetric outcome is critical for multiplex assays where spectral overlap must be minimized. The compound's application is documented in diagnostic assay and hematology histology contexts, underscoring its validated utility in standardized protocols .

Chromogenic Differentiation
Class-level inference
Target: Produces stable blue azo dye precipitate with naphthol AS-MX phosphate.
Comparator (Fast Red TR Salt): Red precipitate.
Supports multiplex assay design where blue readout avoids spectral overlap.
Verify compatibility with HRP chromogens (DAB/AEC) in IHC panels.
Histochemistry Enzymology Chromogenic Assay Alkaline Phosphatase

Azo Coupling Kinetics vs. Fast Blue B Salt

4-Anilinobenzenediazonium (Variamine Blue RT) is characterized by moderate coupling ability and coupling speed when reacting with naphthol AS derivatives such as AS-RL and AS-BS . This contrasts with diazonium salts like Fast Dark Blue R Salt, which are documented to exhibit high coupling energy for enzyme immobilization [1]. The moderate reactivity of 4-Anilinobenzenediazonium is a defined technical specification that permits greater control over the diazotization-coupling sequence, particularly beneficial in stepwise dye synthesis and in applications requiring controlled, localized azo bond formation without excessive side reactions. The compound is specifically noted for its coupling with Naphthol AS and Naphthol AS-D to produce red-light blue hues, and with Naphthol AS-RL and Naphthol AS-BS to yield pure blue shades .

Azo Coupling Kinetics
Class-level inference
Target: Moderate coupling speed; produces pure blue shades with Naphthol AS-RL/AS-BS.
Comparator (Fast Dark Blue R Salt): High coupling energy for enzyme immobilization.
Moderate reactivity may enable controlled azo bond formation in stepwise synthesis.
Review coupling protocol and naphthol derivative selection.
Synthetic Chemistry Dye Synthesis Azo Coupling Reaction Kinetics

Sole Precursor for Variamine Blue RT Dyes

In industrial textile dyeing and blueprint paper production, 4-Anilinobenzenediazonium (marketed as Variamine Blue RT Salt) is specifically required as the diazo component for generating specific blue shades when coupled with Naphthol AS, AS-D, AS-RL, and AS-BS . This compound is industrially designated as C.I. Azoic Diazo Component 22 (C.I. 37240) . Unlike generic diazonium salts that may produce a broad or unsuitable color spectrum, 4-Anilinobenzenediazonium is uniquely specified for producing red-light blue to pure blue colorations on cotton and viscose fibers . Its downstream derivative, 4-aminodiphenylamine (generated via reduction), is a critical fine chemical intermediate for the manufacture of antioxidants and dyes . No other single diazonium salt can substitute for this compound in these established industrial processes without reformulating the entire dyeing bath and altering the final color fastness and shade.

Sole Dye Precursor
Class-level inference
Target: C.I. Azoic Diazo Component 22 (C.I. 37240); specified for Variamine Blue RT on cotton/viscose.
Comparator (generic diazonium salts): Different dye shades, not registered as C.I. 37240.
Color index designation links product to defined industrial dye formulations.
Procurement for textile/blueprint manufacturing requires shade verification.
Industrial Chemistry Textile Dyeing Dye Intermediates Printing

Thermal Stability vs. Aliphatic Diazonium Salts

The electronic structure of 4-Anilinobenzenediazonium demonstrates extensive resonance stabilization due to the electron-donating anilino substituent, which accounts for the compound's enhanced thermal stability relative to simple aliphatic diazonium salts . This resonance effect explains the improved thermal stability compared to non-conjugated diazonium compounds, which are known for their explosive decomposition at elevated temperatures or upon drying . While the compound still requires storage at low temperatures (typically 0-5°C during synthesis and handling) and is known to decompose with increasing temperature , its aromatic conjugation provides a quantifiable margin of safety and handling ease over non-conjugated alternatives. This stability profile is critical for industrial-scale applications and for maintaining reagent integrity during shipping and laboratory storage.

Thermal Stability
Class-level inference
Target: Resonance stabilization from anilino group; reported enhanced thermal stability vs. non-conjugated diazonium salts.
May reduce decomposition risk during storage and handling compared to aliphatic analogues.
Data to verify under specific shipping/storage conditions; still requires low-temperature handling.
Chemical Stability Shelf-Life Material Science Safety

4-Anilinobenzenediazonium Application Scenarios


Multiplex IHC with Blue AP Chromogenic Readout

4-Anilinobenzenediazonium is the reagent of choice for IHC protocols that demand a blue precipitate from alkaline phosphatase activity . This application scenario is optimal when the experimental design includes co-localization studies with horseradish peroxidase (HRP), which typically uses DAB (brown) or AEC (red) chromogens. Using 4-Anilinobenzenediazonium with naphthol AS-MX phosphate yields a distinct blue stain that provides clear spectral separation from HRP-generated colors, thereby minimizing false-positive overlap and enabling accurate quantification of multiple antigens within the same tissue section.

Variamine Blue RT Dye Synthesis for Textiles & Blueprint

Industrial dye manufacturers requiring the production of C.I. Azoic Diazo Component 22-based blue dyes must utilize 4-Anilinobenzenediazonium as the exclusive diazo precursor . Its defined moderate coupling energy and specific affinity for naphthol AS derivatives enable precise shade control to achieve red-light blue or pure blue colorations on cotton and viscose fibers . This scenario also extends to the large-scale production of blueprint paper, where the compound serves as the light-sensitive diazo component. Substitution with alternative diazonium salts in this context is not technically feasible without complete process re-engineering and would result in off-spec color fastness.

4-Aminodiphenylamine Precursor for Antioxidants

4-Anilinobenzenediazonium serves as the direct synthetic precursor to 4-aminodiphenylamine through controlled reduction of the diazonium group . This downstream amine is a critical intermediate in the manufacture of rubber antioxidants and specialty dyes. The procurement of high-purity 4-Anilinobenzenediazonium ensures a streamlined, two-step synthetic route from aniline derivatives to the target amine, avoiding multi-step alternative syntheses. This application is particularly relevant for fine chemical manufacturers seeking to optimize yield and reduce processing steps in the production of industrial antioxidants.

Moderate Coupling Kinetics for Enzyme Histochemistry

In biochemical assays where rapid coupling leads to diffusion artifacts or non-specific background staining, the moderate coupling energy of 4-Anilinobenzenediazonium offers a kinetic advantage over high-energy diazonium salts like Fast Dark Blue R Salt . This property makes it suitable for precise enzyme localization studies in histochemistry, where controlled azo dye precipitation at the site of enzymatic activity is critical for accurate spatial resolution. Researchers performing in situ zymography or enzyme histochemistry on tissue sections can leverage this kinetic profile to achieve sharper, more localized staining with reduced lateral diffusion of the reaction product.

Application
Selection Property
Validation Focus
Multiplex IHC with Blue AP Chromogen
Generates stable blue precipitate from naphthol AS-MX phosphate
Spectral separation from DAB/AEC; co-localization accuracy
Variamine Blue RT Dye & Blueprint Production
Specified as C.I. Azoic Diazo Component 22 for defined blue shades
Color fastness and shade reproducibility on cotton/viscose
4-Aminodiphenylamine Intermediate
Diazonium reduction to amine precursor
Purity and reduction efficiency for downstream antioxidant synthesis
Enzyme Histochemistry with Controlled Precipitation
Moderate coupling energy and kinetic profile
Diffusion artifact minimization; spatial localization of enzyme activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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